molecular formula C21H23N5O4S B2471667 ethyl 4-(2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate CAS No. 1223994-79-3

ethyl 4-(2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate

Cat. No.: B2471667
CAS No.: 1223994-79-3
M. Wt: 441.51
InChI Key: YDTIVMXQMNEAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C21H23N5O4S and its molecular weight is 441.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antituberculosis Activity

A study by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrid analogues reveals the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, closely related to the queried compound, showed promising activity against Mycobacterium tuberculosis, with one compound exhibiting significant inhibition of MTB DNA gyrase and antituberculosis activity without cytotoxicity at tested concentrations (Jeankumar et al., 2013).

Anticancer and Antimicrobial Potential

Research into heterocyclic compounds incorporating a thiadiazole moiety by Fadda et al. (2017) highlighted the insecticidal assessment against the cotton leafworm, Spodoptera littoralis. While this study does not directly involve the queried compound, it underscores the broader potential of similar structures in developing treatments or agents with biological activity (Fadda et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Another relevant study focused on the synthesis of 4-oxothiazolidin-2-ylidene derivatives containing a piperidinyl moiety for aldose reductase inhibition, a therapeutic target for complications related to diabetes. These compounds, including 2-(2-Oxo-2-(piperidin-1-yl)ethylidene)thiazolidin-4-one, offer insights into the design of enzyme inhibitors with potential therapeutic applications (Areal et al., 2012).

Synthesis and Biological Evaluation

Bhoi et al. (2016) synthesized novel benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives, showcasing the utility of such compounds in biological evaluations for antibacterial, antioxidant, and antitubercular activities. This study highlights the versatility of these heterocyclic compounds in addressing a range of biological targets (Bhoi et al., 2016).

Properties

IUPAC Name

ethyl 4-[[2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-2-30-20(29)14-6-8-15(9-7-14)23-16(27)12-26-13-22-18-17(19(26)28)31-21(24-18)25-10-4-3-5-11-25/h6-9,13H,2-5,10-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTIVMXQMNEAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.